molecular formula C16H21BO3S B8210460 5-PhenylThiophene-2-BoronicAcid pinacol ester

5-PhenylThiophene-2-BoronicAcid pinacol ester

Cat. No.: B8210460
M. Wt: 304.2 g/mol
InChI Key: KXDYMOOCHDOVCL-UHFFFAOYSA-N
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Description

5-PhenylThiophene-2-BoronicAcid pinacol ester is an organoboron compound with the molecular formula C16H19BO2S. It is a derivative of boronic acid and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PhenylThiophene-2-BoronicAcid pinacol ester typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Phenylthiophene-2-boronic acid+Pinacol5-PhenylThiophene-2-BoronicAcid pinacol ester\text{5-Phenylthiophene-2-boronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Phenylthiophene-2-boronic acid+Pinacol→5-PhenylThiophene-2-BoronicAcid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-PhenylThiophene-2-BoronicAcid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Phenol Derivatives: Formed from oxidation reactions.

    Boronic Acids: Formed from hydrolysis reactions

Scientific Research Applications

5-PhenylThiophene-2-BoronicAcid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-PhenylThiophene-2-BoronicAcid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PhenylThiophene-2-BoronicAcid pinacol ester is unique due to its phenylthiophene structure, which imparts specific electronic properties that are beneficial in organic synthesis and material science. Its stability and reactivity make it a preferred choice for various chemical reactions .

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(5-phenylthiophen-2-yl)borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3S/c1-15(2,18)16(3,4)20-17(19)14-11-10-13(21-14)12-8-6-5-7-9-12/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYMOOCHDOVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CC=C2)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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